molecular formula C19H24N4O3 B2413441 N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251677-53-8

N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2413441
CAS RN: 1251677-53-8
M. Wt: 356.426
InChI Key: SSSOBAASFVFBEM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Applications Compounds structurally related to N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide have been identified as potential antifungal and antimicrobial agents. Derivatives of 2-oxo-morpholin-3-yl-acetamide, for instance, have shown fungicidal activity against Candida species and antifungal activity against Aspergillus species. These compounds demonstrate promising in vitro activity against various fungi, including molds and dermatophytes, and in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015). Similarly, pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules have been investigated for their antimicrobial activity against selected bacterial and fungal strains, highlighting the versatility of this chemical framework in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Fluorescence and Chemical Properties The structural and fluorescence properties of acetamide derivatives have also been extensively studied. For example, salt and inclusion compounds of 8-hydroxyquinoline-based amides exhibit interesting structural aspects and properties, including fluorescence emission changes upon host-guest complex formation and interaction with different anions (Karmakar, Sarma, & Baruah, 2007). This suggests potential applications in material science and chemical sensors.

Synthetic Methodologies and Chemical Synthesis Research has also focused on the synthesis of related compounds, demonstrating the chemical versatility and potential for modification of the core structure. A rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been established, showing inhibited tumor necrosis factor alpha and nitric oxide, which are critical in inflammatory and autoimmune diseases (Lei et al., 2017). Furthermore, the synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides and their evaluation for antibacterial and antifungal activities showcase the compound's potential in medicinal chemistry and drug development (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Therapeutic Applications While explicitly excluding drug use and dosage information, it is noteworthy that the structural analogs of N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide have been investigated for their therapeutic effects. Studies have explored the antiviral and neuroprotective potential of anilidoquinoline derivatives in the treatment of diseases like Japanese encephalitis, indicating the broad therapeutic applications of these compounds (Ghosh et al., 2008).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-4-5-16(14(2)10-13)21-17(24)12-23-18(25)11-15(3)20-19(23)22-6-8-26-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSOBAASFVFBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

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